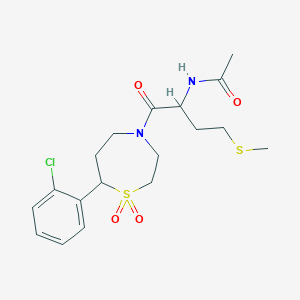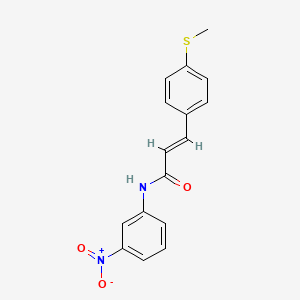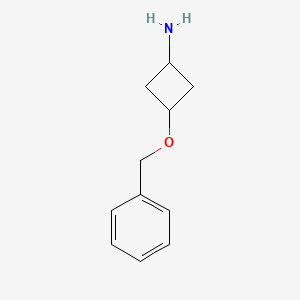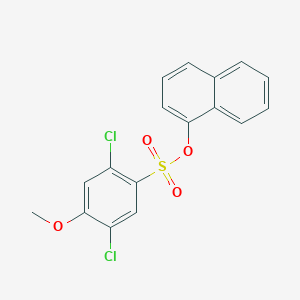
ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate is a compound that can be associated with the broader class of 1,2,3-triazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives typically involves the use of "click chemistry," which is a highly efficient method involving organic azides and terminal alkynes. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles in good to high yields . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding . These techniques could be applied to this compound to elucidate its molecular geometry and confirm its structural features.
Chemical Reactions Analysis
The reactivity of the 1,2,3-triazole ring allows for further functionalization and participation in various chemical reactions. The presence of a carboxy group in the related compounds suggests potential for transformation into other functional groups, which could be explored for this compound as well . Additionally, the compound's reactivity could be influenced by the fluorophenyl moiety, as fluorine atoms are known to affect the electronic properties of aromatic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These methods can provide information on the thermal stability, decomposition patterns, and electronic transitions of the compounds. The solubility, polarity, and crystallinity of this compound could be inferred from such studies. Additionally, the compound's potential biological activities, such as acetylcholinesterase inhibition, could be assessed through in vitro assays, as demonstrated for a related thiazole derivative .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate have been synthesized for a range of applications, from the development of new pharmaceutical agents to the creation of materials with specific properties. For instance, the synthesis of fluorinated o-aminophenol derivatives for measurement of intracellular pH showcases the utility of fluorophenyl derivatives in creating pH-sensitive probes, suggesting potential utility in biological and chemical sensing applications (Rhee, Levy, & London, 1995).
Antimicrobial and Anticancer Activity
Derivatives of 1,2,4-triazole, which share a common structural motif with this compound, have been explored for their antimicrobial properties. For example, some 1,2,4-triazole derivatives have shown good antimicrobial activity against test microorganisms, suggesting potential in developing new antimicrobial agents (Fandaklı et al., 2012). Additionally, compounds containing 1,2,4-triazole units have been evaluated for their anticancer properties, highlighting the potential of triazole-containing compounds in cancer research (Han et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[5-(4-fluorophenyl)-2H-triazole-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-2-21-10(19)7-15-13(20)12-11(16-18-17-12)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVGZXHWDAALQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=NNN=C1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)
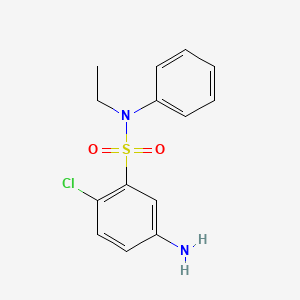
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)
![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)
